1,1'-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene groups connected by a diethoxyethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzene with diethoxyethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation can help in scaling up the production while maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the diethoxyethane bridge provides flexibility and spatial arrangement. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorobenzene):
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound shares the ethane bridge but has methyl groups instead of methoxy groups, resulting in different chemical behavior.
Uniqueness
1,1’-(2,2-Diethoxyethane-1,1-diyl)bis(4-methoxybenzene) is unique due to its specific combination of functional groups and the diethoxyethane bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61732-74-9 |
---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[2,2-diethoxy-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C20H26O4/c1-5-23-20(24-6-2)19(15-7-11-17(21-3)12-8-15)16-9-13-18(22-4)14-10-16/h7-14,19-20H,5-6H2,1-4H3 |
InChI Key |
OXPVLUWHBMBFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.